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Introduction

In-cell crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful
technique for studying protein-protein interactions (PPIs) within their native cellular
environment.[1][2] This approach allows for the capture of transient and weak interactions that
are often lost during traditional biochemical methods. The use of cleavable crosslinking
reagents is particularly advantageous as it simplifies the identification of crosslinked peptides
by mass spectrometry.[1][2][3] These reagents contain a labile bond that can be broken under
specific conditions, such as collision-induced dissociation (CID) in the mass spectrometer,
separating the two crosslinked peptides for individual sequencing.

This document provides detailed application notes and protocols for performing in-cell
crosslinking experiments using various cleavable reagents. It is intended to be a
comprehensive resource for researchers, scientists, and drug development professionals
looking to employ this technology to elucidate protein interaction networks, understand cellular
signaling pathways, and identify potential drug targets.

Key Applications

» Mapping Protein-Protein Interaction Networks: In-cell crosslinking can provide a global
snapshot of PPIs occurring within a cell at a specific moment in time.
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« Investigating Protein Complex Topology: By providing distance constraints between amino
acid residues, crosslinking data can help to determine the three-dimensional arrangement of
subunits within a protein complex.

e Studying Transient Interactions: This technique is adept at capturing fleeting interactions,
such as those between kinases and their substrates or signaling proteins and their receptors.

o Drug Discovery and Development: By identifying the PPIs involved in a disease state, in-cell
crosslinking can help to uncover novel drug targets. It can also be used to assess how a
drug candidate perturbs cellular interaction networks.

Featured Cleavable Crosslinking Reagents

Several types of cleavable crosslinkers are commercially available, each with its own unique
properties. The choice of crosslinker will depend on the specific application.
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Experimental Workflow
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The general workflow for an in-cell crosslinking experiment is depicted below. The process
begins with the introduction of the cleavable crosslinker to living cells, followed by quenching of
the reaction, cell lysis, protein digestion, enrichment of crosslinked peptides, and finally,
analysis by mass spectrometry.

Cellular Environment Crosslinking Sample Preparation Analysis

0 Protein Digestion Enrichment of . .
Cell Lysis H (€.g., Trypsin) Crosslinked Peptides LC-MS/MS Analysis Data Analysis

Incubate Add Cleavable Quench

Living Cells Crosslinker Reaction

Click to download full resolution via product page

Caption: General experimental workflow for in-cell crosslinking.

Detailed Protocols
Protocol 1: In-Cell Crosslinking with DSSO

This protocol is adapted from a method for crosslinking in live cells.
Materials:
o HEK293T cells

» Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCI, 0.1 mM EDTA, 0.1 mM EGTA)
with protease inhibitors

e DSSO (Disuccinimidylsulfoxide)

e DMSO (Dimethyl sulfoxide)

¢ Quenching buffer (e.g., 1 M Tris-HCI pH 8.0)
o Cell lysis buffer (e.g., RIPA buffer)
Procedure:

o Cell Preparation:
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o Culture HEK293T cells to 80-90% confluency.
o Harvest cells and wash twice with ice-cold PBS.

o Resuspend the cell pellet in 1.88 mL of hypotonic buffer containing protease inhibitors.

e Crosslinking Reaction:
o Prepare a 50 mM stock solution of DSSO in DMSO (e.g., 2.5 mg DSSO in 130 puL DMSO).

o Add 120 pL of the 50 mM DSSO stock solution to the cell suspension to a final
concentration of 3 mM.

o Incubate for 1 hour at 4°C with end-to-end rotation.
e Quenching:
o Stop the reaction by adding the quenching buffer to a final concentration of 20 mM.
o Incubate for 30 minutes at 25°C in a thermomixer.
e Cell Lysis and Downstream Processing:
o Pellet the cells by centrifugation.
o Lyse the cells using a suitable cell lysis buffer.

o Proceed with protein digestion, enrichment of crosslinked peptides, and LC-MS/MS
analysis.

Protocol 2: In-Cell Crosslinking with DSBU

This protocol is a simplified workflow for proteome-wide crosslinking analysis.
Materials:
» Drosophila melanogaster embryos (or other cell/tissue source)

e Crosslinking buffer (e.g., 30 mM HEPES pH 7.8, 100 mM NacCl, 2 mM MgCl2)
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DSBU (Disuccinimidyl Dibutyric Urea)

DMSO (Dimethyl sulfoxide)

Quenching buffer (e.g., 50 mM ammonium bicarbonate)

Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)
Procedure:
e Sample Preparation:

o Prepare a cell or tissue extract in the crosslinking buffer at a protein concentration of
approximately 20 g/L.

e Crosslinking Reaction:

o Add DSBU from a stock solution in DMSO to a final concentration of 1 mM.

o For the control sample, add an equivalent volume of DMSO.

o Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.
e Quenching:

o Quench the reaction by adding quenching buffer.
e Sample Processing:

o Lyse the cells/tissue in lysis buffer.

o Proceed with protein digestion (e.g., with trypsin), followed by enrichment of crosslinked
peptides (e.g., by size-exclusion chromatography) and LC-MS/MS analysis.

Data Presentation

The following table summarizes quantitative data from various in-cell crosslinking studies,
providing an overview of the number of cross-links that can be identified using different
cleavable reagents and experimental setups.
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Number of Unique

Cleavable . . .
. CelllOrganism Type Cross-link Sites Reference
Crosslinker .
Identified

Drosophila

DSBU melanogaster embryo  >7400
extracts
Drosophila

DSBU melanogaster 5129 (at 5% FDR)
embryos
Human lung

DSSO adenocarcinoma cell >1000
lysates

PIR Linkers HelLa cells >3300

PhoX Human cell lysate >1100

Signaling Pathway Analysis: Kinase-Substrate
Interactions

In-cell crosslinking is a powerful tool for identifying direct kinase-substrate interactions, which
are often transient and difficult to capture with other methods. The following diagram illustrates
a general workflow for using in-cell crosslinking to map kinase signaling pathways.
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Caption: Workflow for kinase-substrate interaction mapping.
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Conclusion

In-cell crosslinking with cleavable reagents offers a robust and versatile approach for the
system-wide analysis of protein-protein interactions in their native context. The protocols and
data presented here provide a foundation for researchers to design and implement their own
in-cell crosslinking experiments. The continued development of novel cleavable crosslinkers
and data analysis software will further enhance the power of this technique, enabling deeper
insights into the complex molecular machinery of the cell and accelerating the pace of drug
discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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